molecular formula C6H7F3N4O B2386502 N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide CAS No. 1359996-85-2

N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Katalognummer: B2386502
CAS-Nummer: 1359996-85-2
Molekulargewicht: 208.144
InChI-Schlüssel: KSTNSOBENWAKBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide, also known as CPI-455, is a small molecule inhibitor that targets histone demethylase enzymes. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Wirkmechanismus

N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide targets the Jumonji C (JmjC) domain-containing histone demethylase enzymes, which are involved in the removal of methyl groups from histone proteins. Histone demethylases play a critical role in the epigenetic regulation of gene expression, and their dysregulation has been implicated in the development and progression of cancer. This compound binds to the active site of these enzymes and inhibits their activity, leading to the accumulation of methylated histones and altered gene expression.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound treatment also leads to the downregulation of genes that are involved in cancer progression, such as MYC and BCL2. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is its specificity for histone demethylase enzymes. This specificity allows for targeted inhibition of these enzymes, leading to altered gene expression and anti-tumor activity. However, one of the limitations of this compound is its potential toxicity. High doses of this compound have been shown to cause liver toxicity in preclinical models, which may limit its clinical utility.

Zukünftige Richtungen

There are several future directions for the development of N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide and other histone demethylase inhibitors. One direction is the development of more potent and specific inhibitors that can overcome the limitations of current inhibitors. Another direction is the identification of biomarkers that can predict the response of cancer cells to histone demethylase inhibitors. This information can be used to identify patients who are most likely to benefit from treatment with these inhibitors. Finally, the combination of histone demethylase inhibitors with other cancer therapies, such as chemotherapy and immunotherapy, may enhance their anti-tumor activity and improve patient outcomes.
Conclusion
In conclusion, this compound is a small molecule inhibitor that targets histone demethylase enzymes and has potential therapeutic applications in cancer treatment. Its specificity for these enzymes allows for targeted inhibition and altered gene expression, leading to anti-tumor activity. However, its potential toxicity and limitations must be addressed before it can be used clinically. Future research is needed to develop more potent and specific inhibitors, identify biomarkers, and explore combination therapies.

Synthesemethoden

N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be synthesized using a two-step process. The first step involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is reacted with hydroxylamine to yield this compound.

Wissenschaftliche Forschungsanwendungen

N'-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of histone demethylase enzymes, which play a critical role in the epigenetic regulation of gene expression. By inhibiting these enzymes, this compound can alter the expression of genes that are involved in cancer progression, leading to the suppression of tumor growth.

Eigenschaften

IUPAC Name

N'-hydroxy-2-methyl-5-(trifluoromethyl)pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4O/c1-13-3(5(10)12-14)2-4(11-13)6(7,8)9/h2,14H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTNSOBENWAKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C(F)(F)F)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.